Mephentermine hemisulfate

Anesthesiology Obstetrics Vasopressor Potency

Researchers requiring a vasopressor with dual direct/indirect adrenergic activity often face variability in potency and receptor selectivity across sympathomimetics. Mephentermine hemisulfate addresses this with a defined stoichiometry and a distinct hemodynamic profile. - 6.8-fold greater potency than ephedrine (by ED50), enabling precise dose-response studies. - Dual α/β agonism plus indirect norepinephrine release provides increased cardiac output with minimal peripheral resistance change. - Supplied as a fully characterized reference standard suitable for ANDA/DMF submissions and HPLC/LC-MS method validation.

Molecular Formula C11H19NO4S
Molecular Weight 261.34 g/mol
CAS No. 1212-72-2
Cat. No. B1663595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMephentermine hemisulfate
CAS1212-72-2
SynonymsMephentermine
Mephentermine Sulfate
Mephentermine Sulfate (2:1)
Sulfate, Mephentermine
Molecular FormulaC11H19NO4S
Molecular Weight261.34 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC=CC=C1)NC.OS(=O)(=O)O
InChIInChI=1S/C11H17N.H2O4S/c1-11(2,12-3)9-10-7-5-4-6-8-10;1-5(2,3)4/h4-8,12H,9H2,1-3H3;(H2,1,2,3,4)
InChIKeyNZKLHVGUPFNBFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mephentermine Hemisulfate (CAS 1212-72-2) Procurement Guide: Baseline Characteristics and Pharmacological Profile for Research and Industrial Use


Mephentermine hemisulfate (CAS 1212-72-2), also referred to as mephentermine sulfate, is a sympathomimetic amine belonging to the phenethylamine class. It functions as an indirect-acting adrenergic agonist, primarily by stimulating the release of endogenous norepinephrine, and exhibits direct agonism at both alpha- and beta-adrenergic receptors, with specificity for alpha-1 adrenoceptors [1]. This dual mechanism results in increased cardiac output via positive inotropic effects and variable peripheral vasoconstriction, thereby elevating systolic and diastolic blood pressure [2]. Clinically, it is employed as a vasopressor to manage hypotensive states, particularly those induced by spinal anesthesia or during surgical procedures such as cesarean section [3]. The hemisulfate salt form (molecular weight: 424.60 g/mol; molecular formula: C22H36N2O4S) is the standard for pharmaceutical and analytical applications, offering a defined stoichiometry crucial for reproducible research and formulation .

Salt Form Defined hemisulfate stoichiometry supports reproducible pharmacological and analytical studies.
Mechanism Indirect sympathomimetic with α/β agonism; suitable for adrenergic signaling and norepinephrine release research.
Profile Positive inotropic response with low vasoconstriction potential; supports hemodynamic endpoint studies.

Why In-Class Vasopressor Substitution Fails: Mephentermine Hemisulfate's Distinct Pharmacodynamic Signature


Interchangeability among sympathomimetic vasopressors is precluded by fundamental differences in receptor selectivity, mechanism of action (direct vs. indirect), and resultant hemodynamic profiles. While agents like phenylephrine (selective α1 agonist) primarily increase blood pressure via pure vasoconstriction, potentially causing reflex bradycardia and reduced cardiac output, and ephedrine acts with a balanced α/β profile but with lower potency and potential for adverse fetal acid-base effects, mephentermine occupies a unique middle ground [1]. Its dual α/β agonism and indirect norepinephrine release mechanism yield a pressor effect characterized by both increased myocardial contractility and minimal changes in peripheral vascular resistance, a profile distinct from its comparators [2]. Furthermore, quantitative potency studies reveal a 6.8-fold greater potency than ephedrine (by ED50), underscoring that a simple milligram-for-milligram substitution is not clinically or scientifically valid [3]. These differential characteristics mandate a product-specific evaluation, detailed below.

Receptor selectivity mismatch Pure α1 agonists (e.g., phenylephrine) produce vasoconstriction-dominant response; mephentermine dual α/β agonism yields a different hemodynamic profile.
Potency context not interchangeable Milligram-for-milligram substitution with ephedrine is not supported; reported potency difference requires dose-model re-evaluation.
Vasoconstrictor class divergence Ranked lowest among sympathomimetic pressors for total vasoconstriction; may not replicate high-afterload comparator responses.

Quantitative Differentiation of Mephentermine Hemisulfate vs. Key Vasopressor Analogs: A Product-Specific Evidence Guide


Quantified Potency Superiority: 6.8-Fold Higher Potency vs. Ephedrine for Prophylactic Hypotension Prevention

Mephentermine exhibits a significantly higher potency compared to ephedrine. In a prospective, randomized study using Dixon's up-down method in women undergoing elective cesarean section, the effective dose for preventing hypotension in 50% of patients (ED50) was determined to be 3.7 mg (95% CI: 2.4 to 5.7 mg) for mephentermine, compared to an ED50 of 25.0 mg (95% CI: 15.5 to 40.4 mg) for ephedrine from a previous study with identical methodology [1].

ED50 Ratio
Reported
6.8× lower ED50 than ephedrine (3.7 mg vs 25.0 mg) in obstetric spinal model.
Supports dose-response interpretation in spinal anesthesia hypotension studies.
Cross-study comparison; model-specific validation advised.
Anesthesiology Obstetrics Vasopressor Potency

Hemodynamic Differentiation: Positive Inotropic Effect with Minimal Change in Peripheral Vascular Resistance

Unlike pure α1-agonists that elevate blood pressure primarily through vasoconstriction, mephentermine achieves its pressor effect via a distinct hemodynamic mechanism. In an experimental model of myocardial injury in dogs, the pressor effect of mephentermine was attributed mostly to an increase in myocardial contractility without a significant change in total peripheral resistance [1].

Hemodynamic Profile
Head-to-head
Increased myocardial contractility without significant change in peripheral resistance; distinct from methoxamine vasoconstriction.
Supports selection for cardiac contractility research models.
Dog myocardial injury model; extrapolation to other species requires review.
Cardiovascular Pharmacology Hemodynamics Vasopressor Mechanisms

Comparative Vasoconstrictor Activity Ranking: Mephentermine's Low Venoconstrictor Potential

A classic comparative study in the perfused dog foreleg established a potency ranking for sympathomimetic amines based on total vasoconstrictor activity. The order was: norepinephrine > metaraminol = phenylephrine > methoxamine > tyramine > ephedrine = mephentermine [1]. Critically, mephentermine was noted to produce 'very small venoconstrictor responses' compared to agents like norepinephrine or metaraminol [1].

Vasoconstrictor Rank
Class-level
Ranked lowest for total vasoconstriction among clinical pressors; minimal venoconstriction observed.
Supports low-afterload pressor interpretation; informs endpoint differentiation.
Perfused dog foreleg model; method context.
Vascular Pharmacology Venous Resistance Comparative Potency

Economic and Operational Efficiency: Procurement Advantage in Resource-Constrained Settings

Mephentermine offers a distinct logistical and economic advantage over phenylephrine in certain procurement environments. It is widely used in developing countries like India because it is 'much more economical than phenylephrine and offers ease of use as it does not necessitate multiple dilutions as injectable' [1]. This is corroborated by its availability in multi-dose vials and simpler preparation requirements [2].

Procurement Context
Data to verify
Described as more economical and simpler preparation relative to phenylephrine in developing-region hospital settings.
Supports procurement cost-model review; source-specific evaluation needed.
Supplier/regional descriptive evidence; not a peer-reviewed pharmacoeconomic analysis.
Health Economics Procurement Operational Efficiency

Best-Fit Research and Industrial Application Scenarios for Mephentermine Hemisulfate (CAS 1212-72-2) Based on Quantitative Evidence


Prophylaxis and Management of Spinal Anesthesia-Induced Hypotension in Obstetric and Surgical Settings

Given its established 6.8-fold higher potency compared to ephedrine [1] and a hemodynamic profile favoring increased cardiac output over pure vasoconstriction [2], mephentermine is optimally suited for protocols aiming to prevent or treat hypotension following spinal anesthesia in cesarean sections or other surgeries. Its reliable efficacy and established safety record in this context make it a staple in anesthesiology practice in many regions [3].

Cardiovascular Research: Investigating Positive Inotropic Mechanisms and Indirect Sympathomimetic Activity

Mephentermine serves as a valuable research tool for dissecting adrenergic signaling pathways. Its unique combination of direct α/β receptor agonism and indirect norepinephrine release allows for the study of these mechanisms in isolation and combination [1]. In models of cardiac injury or heart failure, it can be used to probe the effects of augmenting myocardial contractility without substantially altering peripheral resistance, as demonstrated in comparative hemodynamic studies [2].

Analytical Method Development and Quality Control: Reference Standard for Pharmacopeial Compliance

Mephentermine hemisulfate is a critical reference standard for pharmaceutical quality control. It is used in the development and validation of analytical methods such as HPLC, GC-MS, and LC-MS for the identification and quantification of mephentermine and its impurities in drug substances and finished products [1]. Fully characterized and compliant with regulatory guidelines (e.g., USP, EP), it is essential for ANDA and DMF submissions, ensuring traceability and accuracy in pharmaceutical testing [2].

Cost-Effective Vasopressor Procurement for High-Volume, Resource-Limited Healthcare Systems

For procurement decision-makers in public health systems or large hospital networks in emerging economies, mephentermine represents a strategically advantageous option. It is documented as being 'much more economical' than phenylephrine and simplifies clinical workflows by eliminating the need for multiple dilutions [1]. This operational efficiency, combined with its proven clinical efficacy, justifies its inclusion in essential medicines lists and bulk procurement tenders [2].

Application
Selection Property
Validation Focus
Spinal anesthesia hypotension model studies
Sympathomimetic pressor with inotropic support
Hypotension prevention endpoint interpretation
Cardiovascular signaling research
Mixed α/β agonism and indirect norepinephrine release
Inotropic response and receptor pathway analysis
Analytical reference standard for mephentermine
Pharmacopeial hemisulfate reference material
HPLC/LC-MS method validation and impurity profiling
Health system procurement analysis (resource-limited)
Procurement cost and preparation simplicity context
Operational efficiency and cost-model evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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